2,4-dihydroxy-N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 4-Hydroxy-2-quinolone derivatives.
Substitution: Sulfonated quinoline derivatives.
Scientific Research Applications
4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific biochemical pathways, which is the basis for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
3-Methoxyphenyl derivatives: Studied for their potential therapeutic applications.
Uniqueness
What sets 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,21)(H2,19,20,22) |
InChI Key |
IPKKSDYWOHAWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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